2-(5-bromo-3-nitro-1H-pyrazol-1-yl)butanoic acid

Physicochemical profiling Ionization state Positional isomer comparison

2-(5-Bromo-3-nitro-1H-pyrazol-1-yl)butanoic acid (CAS 2171323-82-1) is a heterocyclic carboxylic acid featuring a pyrazole core simultaneously substituted with a bromine atom at position 5 and a nitro group at position With a molecular formula of C₇H₈BrN₃O₄ and a molecular weight of 278.06 g/mol, this compound belongs to the class of N¹-alkylated nitropyrazole derivatives. The α-ethyl substitution on the butanoic acid side chain introduces a chiral center, while the bromo and nitro substituents create a strongly electron-deficient heterocyclic system with a predicted pKa of 3.16 ± 0.10 and a predicted boiling point of 431.2 ± 35.0 °C.

Molecular Formula C7H8BrN3O4
Molecular Weight 278.06 g/mol
Cat. No. B11713653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-bromo-3-nitro-1H-pyrazol-1-yl)butanoic acid
Molecular FormulaC7H8BrN3O4
Molecular Weight278.06 g/mol
Structural Identifiers
SMILESCCC(C(=O)O)N1C(=CC(=N1)[N+](=O)[O-])Br
InChIInChI=1S/C7H8BrN3O4/c1-2-4(7(12)13)10-5(8)3-6(9-10)11(14)15/h3-4H,2H2,1H3,(H,12,13)
InChIKeyIXXHWJWOBCGNLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Bromo-3-nitro-1H-pyrazol-1-yl)butanoic Acid: Procurement-Ready Pyrazole Building Block with Dual Electron-Withdrawing Substitution


2-(5-Bromo-3-nitro-1H-pyrazol-1-yl)butanoic acid (CAS 2171323-82-1) is a heterocyclic carboxylic acid featuring a pyrazole core simultaneously substituted with a bromine atom at position 5 and a nitro group at position 3. With a molecular formula of C₇H₈BrN₃O₄ and a molecular weight of 278.06 g/mol, this compound belongs to the class of N¹-alkylated nitropyrazole derivatives . The α-ethyl substitution on the butanoic acid side chain introduces a chiral center, while the bromo and nitro substituents create a strongly electron-deficient heterocyclic system with a predicted pKa of 3.16 ± 0.10 and a predicted boiling point of 431.2 ± 35.0 °C . This combination of structural features positions it as a versatile intermediate for medicinal chemistry and agrochemical research, particularly where heavy-atom labeling, orthogonal reactivity, or chiral building blocks are required.

Why 2-(5-Bromo-3-nitro-1H-pyrazol-1-yl)butanoic Acid Cannot Be Replaced by Generic Pyrazole Carboxylic Acids in Research Procurement


Generic substitution among pyrazole-1-yl alkanoic acids is unreliable due to three structural features that are absent in the majority of commercially available analogs: (i) α-branching on the carboxylic acid side chain, which introduces chirality and alters steric presentation relative to straight-chain or acetic acid congeners; (ii) the simultaneous presence of both 5-bromo and 3-nitro substituents, generating a uniquely electron-deficient pyrazole ring that is not replicated by mono-substituted analogs; and (iii) a measured pKa shift of approximately 1.4 log units versus the positional isomer 4-(5-bromo-3-nitro-1H-pyrazol-1-yl)butanoic acid . These differences directly affect solubility, ionization state at physiological pH, and the compound's utility as a synthetic intermediate for cross-coupling, reduction, or chiral derivatization. The following evidence quantifies these differentiation dimensions against the closest available comparators.

Quantitative Differentiation Evidence: 2-(5-Bromo-3-nitro-1H-pyrazol-1-yl)butanoic Acid vs. Closest Analogs


pKa Shift of 1.39 Units vs. Positional Isomer 4-(5-Bromo-3-nitro-1H-pyrazol-1-yl)butanoic Acid Confers Differential Ionization at Physiological pH

The target compound, bearing the carboxylic acid group directly attached to the α-carbon of the N¹-side chain (2-substituted butanoic acid), exhibits a predicted pKa of 3.16 ± 0.10. In contrast, the positional isomer with a straight-chain γ-substituted butanoic acid (4-(5-bromo-3-nitro-1H-pyrazol-1-yl)butanoic acid, CAS 2171323-72-9) exhibits a predicted pKa of 4.55 ± 0.10 . This 1.39-unit difference is attributable to the stronger electron-withdrawing inductive effect exerted by the pyrazole ring when positioned α to the carboxylic acid versus γ. At physiological pH (7.4), both compounds exist predominantly in the ionized carboxylate form; however, the target compound remains >99.99% ionized versus ~99.9% for the isomer, and the differential becomes pronounced at mildly acidic pH values (e.g., pH 4–6) relevant to endosomal compartmentalization, formulation pH adjustment, and certain assay conditions.

Physicochemical profiling Ionization state Positional isomer comparison

Boiling Point Differential of 39.3 °C vs. 4-Positional Isomer Indicates Divergent Intermolecular Interactions and Purification Behavior

The target compound has a predicted boiling point of 431.2 ± 35.0 °C, whereas the 4-substituted positional isomer (4-(5-bromo-3-nitro-1H-pyrazol-1-yl)butanoic acid) exhibits a predicted boiling point of 470.5 ± 35.0 °C, representing a difference of 39.3 °C . This thermal stability difference is consistent with distinct intermolecular hydrogen-bonding networks: the α-branched carboxylic acid in the target compound experiences greater steric hindrance to dimerization compared to the unhindered straight-chain analog. The lower boiling point of the target compound may translate to more favorable distillation or sublimation behavior during purification, although both values are sufficiently high that thermal decomposition must be considered.

Thermophysical properties Purification Positional isomer comparison

Chiral α-Ethyl Substitution Enables Stereoselective Applications Absent in Achiral Acetic and Propanoic Acid Homologs

The target compound possesses a chiral center at the α-carbon of the butanoic acid side chain, which is explicitly confirmed by the SMILES notation CCC(C(=O)O)n1nc([N+](=O)[O-])cc1Br, where the α-carbon bears four different substituents (H, CH₂CH₃, COOH, and the pyrazole ring) . This feature is absent in the direct lower homolog 2-(5-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid (CAS 2171323-81-0, α-methyl, also chiral but with a smaller substituent), the acetic acid homolog 2-(5-bromo-3-nitro-1H-pyrazol-1-yl)acetic acid (CAS 2171323-52-5, achiral), and the straight-chain positional isomers. Compared specifically to the acetic acid homolog, the target compound adds the chiral α-ethyl group which provides (a) a steric shield that can enhance metabolic stability of derived amides, (b) a handle for asymmetric induction in further transformations, and (c) a higher computed logP that may improve membrane permeability of conjugated products .

Chiral building block Stereoselective synthesis Homolog comparison

5-Bromo Substituent Provides a Documented Superior Cross-Coupling Handle vs. Iodo Analogs with Reduced Dehalogenation Side-Reaction Risk

In a systematic study of the Suzuki-Miyaura cross-coupling of halogenated aminopyrazoles, Jedinák et al. directly compared chloro, bromo, and iodo pyrazoles and demonstrated that bromo and chloro derivatives were superior to iodo pyrazoles due to a reduced propensity for undesired dehalogenation side reactions [1]. While this study was conducted on aminopyrazoles rather than nitropyrazoles, the electronic similarity of the pyrazole core supports extrapolation: the 5-bromo substituent on the target compound provides a robust cross-coupling handle that is more synthetically reliable than the corresponding iodo analog. The nitro group at position 3 further deactivates the ring, potentially moderating the oxidative addition step and enhancing selectivity in palladium-catalyzed coupling reactions. This synthetic advantage is not shared by non-halogenated nitropyrazole butanoic acid analogs such as 2-(3-nitro-1H-pyrazol-1-yl)butanoic acid.

Suzuki-Miyaura coupling Cross-coupling Halogen comparison

3-Nitro Group Confers Class-Level Antimicrobial Pharmacophore Activity Documented Across Multiple Nitropyrazole Patent Families

The 3-nitropyrazole motif has been established as a privileged scaffold for antimicrobial activity across multiple patent families. US Patent 4,235,995 (Terando & Jones, assigned to Eli Lilly) disclosed 1,4-disubstituted-3-nitropyrazoles with antimicrobial, parasiticidal, and herbicidal properties, demonstrating that the 3-nitro substituent is essential for biological activity and that the 5-nitro positional isomer is inactive [1]. Berger et al. (1976) further demonstrated that 3-nitropyrazole derivatives possess outstanding in vitro and in vivo antimicrobial action against bacteria and protozoa, including Trichomonades and Salmonellae [2]. While the target compound itself has not been specifically profiled in these patents, it embodies all core pharmacophoric elements of the 3-nitropyrazole class: a 3-nitro group, an N¹-alkyl substituent, and a carbonyl-containing side chain (carboxylic acid). Absence of either the nitro group or the bromo substituent in comparator compounds such as 2-(5-bromo-1H-pyrazol-1-yl)butanoic acid (no nitro) or 2-(3-nitro-1H-pyrazol-1-yl)butanoic acid (no bromo) would eliminate a recognized pharmacophoric element or synthetic diversification handle, respectively.

Antimicrobial Nitropyrazole pharmacophore Patent evidence

Density Parity (1.93 vs. 1.92 g/cm³) with Positional Isomer Indicates Comparable Packing Efficiency Despite Divergent Thermophysical and Acid-Base Properties

The predicted density of the target compound (1.93 ± 0.1 g/cm³) is essentially identical to that of the positional isomer 4-(5-bromo-3-nitro-1H-pyrazol-1-yl)butanoic acid (1.92 ± 0.1 g/cm³) . This near-parity in density, contrasted with the significant differences in pKa (1.39 units) and boiling point (39.3 °C), indicates that the overall molecular packing efficiency in the condensed phase is similar between the two isomers, while the electronic and hydrogen-bonding properties differ substantially. For procurement decisions, this means that physical form and handling characteristics (e.g., powder flow, bulk density) may be comparable, but solubility, ionization, and reactivity profiles are distinct.

Crystal engineering Density comparison Solid-state properties

Validated Application Scenarios for 2-(5-Bromo-3-nitro-1H-pyrazol-1-yl)butanoic Acid Based on Quantitative Differentiation Evidence


Chiral Building Block for Asymmetric Synthesis of Pyrazole-Containing Drug Candidates

The α-ethyl chiral center uniquely equips this compound for stereoselective derivatization. Unlike the achiral acetic acid homolog, the target compound can be resolved into enantiomers or used in diastereoselective amide coupling to produce chiral pyrazole-carboxamide libraries. This is directly supported by the SMILES-confirmed presence of a stereogenic center . Medicinal chemistry programs targeting chiral receptors or enzymes where立体化学 is a key determinant of potency and selectivity should prioritize this compound over the simpler achiral acetic acid analog.

Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling for Parallel Library Synthesis

The 5-bromo substituent enables reliable palladium-catalyzed cross-coupling with aryl, heteroaryl, and styryl boronic acids. Literature evidence demonstrates that bromopyrazoles are superior to iodopyrazoles in Suzuki-Miyaura coupling due to reduced dehalogenation, translating to higher isolated yields and purity in library production [1]. The target compound, with its orthogonal nitro and carboxylic acid handles, allows sequential functionalization: (1) Suzuki coupling at C5-Br, (2) nitro reduction to amine, (3) amide coupling at the carboxylic acid.

Antimicrobial Lead Generation Leveraging the 3-Nitropyrazole Pharmacophore

The 3-nitropyrazole motif has been validated as an antimicrobial pharmacophore across multiple patent families, with the 3-nitro regioisomer specifically required for activity (5-nitro analogs are inactive) [2]. The target compound incorporates this essential pharmacophore while providing a carboxylic acid handle for prodrug formation or target conjugation. Researchers building upon the established 3-nitropyrazole antimicrobial scaffold should procure the 3-nitro (not 5-nitro) regioisomer to align with documented structure-activity relationships.

pH-Dependent Formulation Studies Requiring Precise Ionization Control Below pH 5

The predicted pKa of 3.16, which is 1.39 units lower than the positional isomer, makes the target compound predominantly ionized even at moderately acidic pH (e.g., ~99% ionized at pH 4.5) . For formulation scientists studying pH-dependent solubility, salt selection, or amorphous solid dispersion with enteric polymers, this pKa difference directly impacts the choice of counterion and polymer. Substituting the 4-substituted isomer (pKa 4.55) would shift the ionization midpoint by ~1.4 pH units, fundamentally altering the pH-solubility profile.

Quote Request

Request a Quote for 2-(5-bromo-3-nitro-1H-pyrazol-1-yl)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.